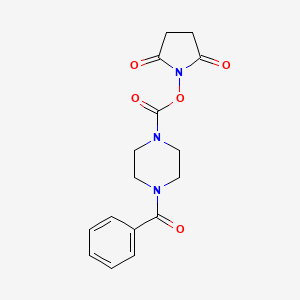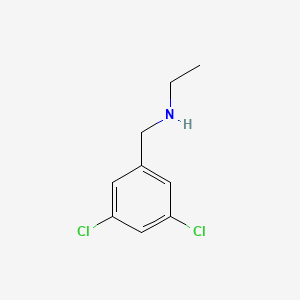
Benzenemethanamine, 3,5-dichloro-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-ethyl- typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Chlorination: Aniline is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 5 positions, yielding 3,5-dichloroaniline.
Alkylation: Finally, 3,5-dichloroaniline is alkylated with ethyl bromide in the presence of a base such as sodium hydroxide to produce Benzenemethanamine, 3,5-dichloro-N-ethyl-.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3,5-dichloro-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation and purification techniques, such as distillation and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Substituted benzenemethanamines with different functional groups.
Aplicaciones Científicas De Investigación
Benzenemethanamine, 3,5-dichloro-N-ethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Benzenemethanamine, 3,5-dichloro-N-ethyl- can be compared with other similar compounds, such as:
Benzenemethanamine, 3,5-dichloro-4-ethoxy-N-ethyl-: This compound has an additional ethoxy group at the 4 position, which may alter its chemical and biological properties.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: This compound has bromine atoms instead of chlorine and different alkyl groups attached to the nitrogen atom, leading to different reactivity and applications.
Benzenemethanamine, 2,5-dichloro-N-ethyl-: This compound has chlorine atoms at the 2 and 5 positions, which may result in different chemical behavior compared to the 3,5-dichloro derivative.
Propiedades
Número CAS |
90390-22-0 |
|---|---|
Fórmula molecular |
C9H11Cl2N |
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
N-[(3,5-dichlorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 |
Clave InChI |
KYTXJFGXFLEWJY-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


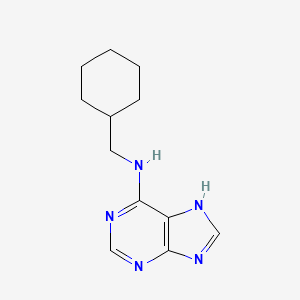

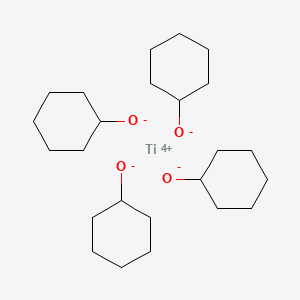
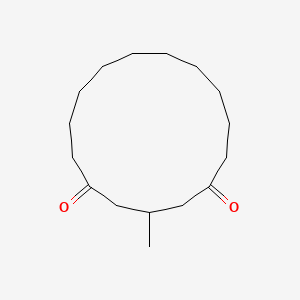
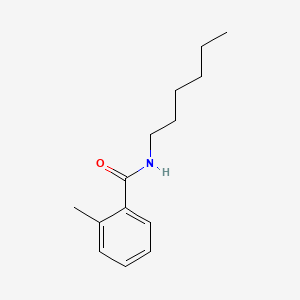
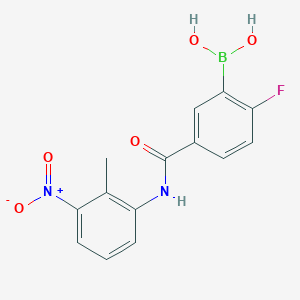
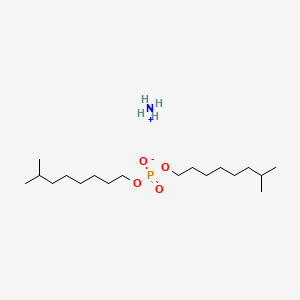
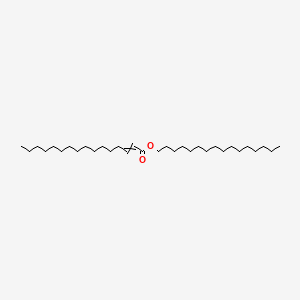
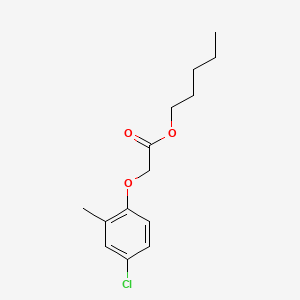
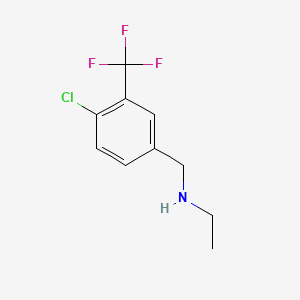
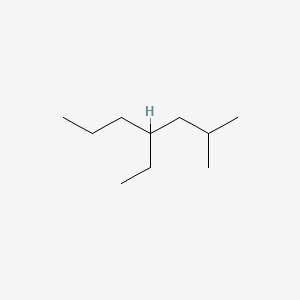

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
